ethyl 4-{[(2E)-3-(3-chloro-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino}benzoate
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Overview
Description
ETHYL 4-{[(E)-3-(3-CHLORO-4-METHOXYPHENYL)-2-CYANO-2-PROPENOYL]AMINO}BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to a cyano-substituted propenoyl group, which is further connected to a chloromethoxyphenyl moiety. The presence of multiple functional groups makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[(E)-3-(3-CHLORO-4-METHOXYPHENYL)-2-CYANO-2-PROPENOYL]AMINO}BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the propenoyl intermediate: This step involves the reaction of 3-chloro-4-methoxybenzaldehyde with malononitrile in the presence of a base to form the cyano-substituted propenoyl intermediate.
Coupling with benzoic acid derivative: The intermediate is then coupled with ethyl 4-aminobenzoate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{[(E)-3-(3-CHLORO-4-METHOXYPHENYL)-2-CYANO-2-PROPENOYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products
Oxidation: Formation of 4-hydroxy-3-chloro-2-cyanophenyl derivative.
Reduction: Formation of 4-amino-3-chloro-2-cyanophenyl derivative.
Substitution: Formation of 4-methoxy-3-substituted-2-cyanophenyl derivative.
Scientific Research Applications
ETHYL 4-{[(E)-3-(3-CHLORO-4-METHOXYPHENYL)-2-CYANO-2-PROPENOYL]AMINO}BENZOATE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of ETHYL 4-{[(E)-3-(3-CHLORO-4-METHOXYPHENYL)-2-CYANO-2-PROPENOYL]AMINO}BENZOATE involves interactions with specific molecular targets. The cyano and propenoyl groups can interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-{[(E)-3-(3-BROMO-4-METHOXYPHENYL)-2-CYANO-2-PROPENOYL]AMINO}BENZOATE: Similar structure but with a bromine atom instead of chlorine.
ETHYL 4-{[(E)-3-(3-FLUORO-4-METHOXYPHENYL)-2-CYANO-2-PROPENOYL]AMINO}BENZOATE: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
The presence of the chlorine atom in ETHYL 4-{[(E)-3-(3-CHLORO-4-METHOXYPHENYL)-2-CYANO-2-PROPENOYL]AMINO}BENZOATE imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from its bromine and fluorine analogs.
Properties
Molecular Formula |
C20H17ClN2O4 |
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Molecular Weight |
384.8 g/mol |
IUPAC Name |
ethyl 4-[[(E)-3-(3-chloro-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C20H17ClN2O4/c1-3-27-20(25)14-5-7-16(8-6-14)23-19(24)15(12-22)10-13-4-9-18(26-2)17(21)11-13/h4-11H,3H2,1-2H3,(H,23,24)/b15-10+ |
InChI Key |
WFSQEVAQQAGFCF-XNTDXEJSSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)OC)Cl)/C#N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)OC)Cl)C#N |
Origin of Product |
United States |
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